Synthetic Yield of Methyl 2-(2-oxoindolin-5-YL)acetate via Catalytic Hydrogenation: A Validated 69% Yield Route from a Patent PDE4 Inhibitor Program
In the route disclosed in WO2014170020A1, methyl 2-(2-oxoindolin-5-YL)acetate is obtained in 69% isolated yield by palladium-catalyzed hydrogenation (10% Pd/C, H₂, trifluoroacetic acid, 50.0 °C, 600.01 kPa, 4 h) of the precursor 2-oxo-2-(2-oxoindolin-5-yl)acetic acid methyl ester [1]. This yield establishes a reproducible, patent-validated synthetic benchmark for procurement specifications. By comparison, the analogous 6-carboxylate regioisomer methyl 2-oxoindoline-6-carboxylate — key intermediate for nintedanib — is synthesized via alternative acylation strategies with reported yields ranging from 60–85% depending on acylating agent and scale, indicating that the 5-acetate positional isomer requires distinct process optimization not transferable from 6-substituted protocols [2].
| Evidence Dimension | Isolated synthetic yield from keto-ester precursor |
|---|---|
| Target Compound Data | 69% (Pd/C, H₂, TFA, 50°C, 600 kPa, 4 h) |
| Comparator Or Baseline | Methyl 2-oxoindoline-6-carboxylate: 60–85% yield via N-chloroacetylation or direct esterification routes (multiple literature reports) |
| Quantified Difference | Target compound yield falls within the low-to-mid range of the comparator's reported window; however, the two routes are chemically non-interchangeable due to regioisomeric starting materials and divergent reactivity of the 5- vs. 6-position |
| Conditions | Target: Pd/C-catalyzed hydrogenation in TFA; Comparator: N-chloroacetylation with chloroacetic anhydride in toluene at reflux or direct Fischer esterification |
Why This Matters
Procurement decisions must account for regioisomer-specific synthetic routes: the 5-acetate oxindole is not a drop-in replacement for the 6-carboxylate regioisomer in nintedanib-like syntheses, and vice versa.
- [1] Molaid MS_600692. 2-oxo-2-(2-oxoindolin-5-yl)acetic acid methyl ester — reaction information citing WO2014170020A1. https://www.molaid.com/MS_600692 (accessed 2026-04-25). View Source
- [2] EP 3710427 A1 / WO2019097112A1. Synthesis of a 2-indolinone derivative known as intermediate for preparing nintedanib. European Patent Office, 2020. View Source
